2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid
Overview
Description
. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a prop-2-enylsulfamoyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid typically involves the following steps:
Thiophene Derivative Synthesis: : The starting material is a thiophene derivative, which undergoes a series of reactions to introduce the prop-2-enylsulfamoyl group.
Sulfamoylation: : The thiophene derivative is treated with a sulfamoylating agent, such as chlorosulfonic acid, to introduce the sulfamoyl group.
Alkylation: : The sulfamoylated thiophene is then alkylated with an appropriate alkylating agent, such as prop-2-enyl bromide, to introduce the prop-2-enyl group.
Acetylation: : Finally, the compound is acetylated using acetic anhydride or another acetylating agent to introduce the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Higher oxidation state derivatives of the compound.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Derivatives with different functional groups.
Scientific Research Applications
2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity and can be used in the study of biological processes.
Medicine: : It may have therapeutic potential and can be investigated for its medicinal properties.
Industry: : The compound can be used in various industrial applications, such as in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which 2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid can be compared with other similar compounds, such as:
2-(5-(Prop-2-enylsulfamoyl)thiophen-2-yl)ethanol: : A similar compound with an ethyl group instead of an acetic acid moiety.
2-(5-(Prop-2-enylsulfamoyl)thiophen-2-yl)propanoic acid: : A compound with a propionic acid moiety instead of an acetic acid moiety.
These compounds share similar structural features but differ in their functional groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-[5-(prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c1-2-5-10-16(13,14)9-4-3-7(15-9)6-8(11)12/h2-4,10H,1,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXBTVRDYPJRJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(S1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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